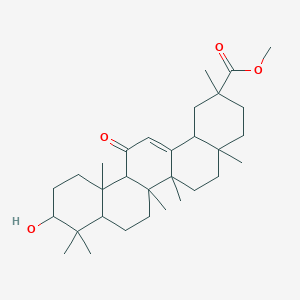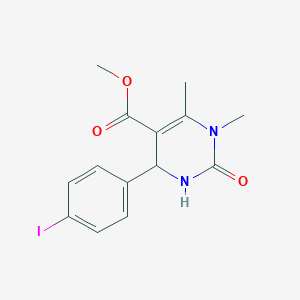
6-(2-methoxyphenyl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-methoxyphenyl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MPEP and is a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.
Mécanisme D'action
MPEP acts as a selective antagonist for the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 receptor plays a crucial role in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, and drug addiction. MPEP binds to the allosteric site of the mGluR5 receptor and inhibits its signaling pathway, leading to a reduction in the release of glutamate and other neurotransmitters.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, learning and memory, anxiety, depression, and drug addiction. It has been shown to improve cognitive function in animal models of Fragile X syndrome, Parkinson's disease, and drug addiction. MPEP has also been shown to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its low solubility in water and its relatively low potency.
Orientations Futures
There are several future directions for the study of MPEP, including the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic effects in human clinical trials, and the exploration of its role in other physiological and pathological processes. MPEP has the potential to be a valuable tool for the treatment of various neurological and psychiatric disorders, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Conclusion:
In conclusion, MPEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective antagonist for the mGluR5 receptor, which is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, and drug addiction. MPEP has been extensively studied for its potential therapeutic effects in animal models of various disorders, including Fragile X syndrome, Parkinson's disease, and drug addiction. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MPEP involves the reaction of 2-methoxyphenylacetonitrile with 2-pyrazinecarboxaldehyde in the presence of sodium methoxide to form the intermediate product, which is then reacted with 3-aminopyridazine in the presence of acetic acid to yield MPEP. The overall yield of this reaction is around 25%.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential applications in various fields such as neurology, psychiatry, and drug addiction. It is a selective antagonist for the mGluR5 receptor, which is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, and drug addiction. MPEP has been shown to have potential therapeutic effects in animal models of various disorders, including Fragile X syndrome, Parkinson's disease, and drug addiction.
Propriétés
IUPAC Name |
6-(2-methoxyphenyl)-N-(1-pyrazin-2-ylpropan-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13(11-14-12-19-9-10-20-14)21-18-8-7-16(22-23-18)15-5-3-4-6-17(15)24-2/h3-10,12-13H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKYGBIZNVTCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5350385.png)
![6-[(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5350398.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5350405.png)
![(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5350411.png)
![N-(4-acetylphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5350412.png)
![4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5350416.png)

![3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5350435.png)
![methyl 2-[5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5350441.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5350444.png)

![N-(1-isoxazol-3-ylethyl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5350461.png)

![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350472.png)